molecular formula C21H21N5O11P2 B1206186 3-NP-ADP CAS No. 71160-02-6

3-NP-ADP

Katalognummer: B1206186
CAS-Nummer: 71160-02-6
Molekulargewicht: 581.4 g/mol
InChI-Schlüssel: YCSLKNYVZVBVQF-WVSUBDOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-NP-ADP is a nucleotide analog compound provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications . Nucleotide analogs like 3-NP-ADP are fundamental tools in biochemical research. They are commonly used to study enzyme mechanisms, particularly those of kinases and dehydrogenases, and to probe nucleotide-dependent processes in cell signaling and metabolism . The specific research applications and mechanistic details of 3-NP-ADP are dependent on its precise chemical structure and target. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity, identity, and concentration. Proper safety handling procedures should be followed for all laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

71160-02-6

Molekularformel

C21H21N5O11P2

Molekulargewicht

581.4 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] naphthalene-1-carboxylate

InChI

InChI=1S/C21H21N5O11P2/c22-18-15-19(24-9-23-18)26(10-25-15)20-16(27)17(14(35-20)8-34-39(32,33)37-38(29,30)31)36-21(28)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,9-10,14,16-17,20,27H,8H2,(H,32,33)(H2,22,23,24)(H2,29,30,31)/t14-,16-,17-,20-/m1/s1

InChI-Schlüssel

YCSLKNYVZVBVQF-WVSUBDOOSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O

Isomerische SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O

Synonyme

3'-O-(naphthoyl-1)adenosine diphosphate
3-NP-ADP

Herkunft des Produkts

United States

Synthetic Methodologies and Chemical Derivatization of 3 O Naphthoyl Adp

Strategies for Regioselective Naphthoylation of Adenosine (B11128) Diphosphate (B83284)

The synthesis of 3'-O-Naphthoyl-ADP requires the precise attachment of a naphthoyl group to the 3'-hydroxyl (-OH) group of the ribose sugar in the ADP molecule. This process, known as acylation, presents a significant chemical challenge due to the presence of multiple hydroxyl groups on the ribose (2', 3', and 5') that have similar reactivity. Achieving regioselectivity—ensuring the reaction occurs only at the desired 3' position—is paramount.

Several strategies have been developed to control the regioselectivity of such reactions on ribonucleosides:

Protecting Group Chemistry : A common and effective strategy involves the temporary masking of more reactive functional groups to direct a chemical modification to a specific site. For the synthesis of a 3'-O-acylated ribonucleoside, the 2'- and 5'-hydroxyl groups are typically protected. umich.edu For instance, a dimethoxytrityl (DMTr) group can be used to protect the primary 5'-hydroxyl group. The 2' and 3' hydroxyls can then be differentiated. umich.edu

Enzymatic Acylation : Lipases can be used for regioselective acylation. For example, Pseudomonas aeruginosa lipase has been shown to selectively acylate the 3'-OH function in adenosine. google.com

Temporary Boronic Ester Protection : Boronic acids can react with the 2',3'-cis-diol of ribonucleosides to form a temporary cyclic boronic ester. This intermediate protects the 2' and 3' positions, allowing for regioselective modification, such as O-glycosylation, at the 5'-hydroxyl group. nih.govmdpi.com While often used to direct reactions to the 5'-OH, this principle of temporary diol protection is a key strategy in nucleoside chemistry.

Catalyst-Controlled Acylation : Certain catalysts can influence the site of acylation. Organotin reagents, for instance, have been used to accomplish regioselective protection and acylation of hydroxyl groups in carbohydrate derivatives. researchgate.net Similarly, forming a copper chelate of a 2,3-diol has been used to achieve regioselective C-3-O-acylation in certain carbohydrate systems. nih.gov

These strategies, summarized in the table below, are fundamental to overcoming the challenge of synthesizing specifically substituted ADP derivatives like 3-NP-ADP.

StrategyDescriptionKey Reagents/CatalystsTarget Position
Protecting Groups Temporarily masks reactive hydroxyls to direct acylation to the desired position. umich.eduDimethoxytrityl (DMTr), Acyl groups3'-OH
Enzymatic Acylation Utilizes enzymes that exhibit high specificity for a particular hydroxyl group. google.comLipases (e.g., from P. aeruginosa)3'-OH
Temporary Diol Protection Forms a cyclic intermediate to protect adjacent hydroxyls (2',3'). nih.govmdpi.comBoronic acids5'-OH (typically)
Catalyst Control Employs catalysts that favor reaction at a specific hydroxyl due to steric or electronic factors. researchgate.netnih.govOrganotin reagents, Copper chelates3'-OH

Development of Improved Chemical Synthesis Protocols for N-ADP Derivatives

The synthesis of ADP derivatives has been advanced through the development of new protocols that improve yield, reproducibility, and versatility. These methods focus on the efficient formation of the critical pyrophosphate bridge and the attachment of various conjugate molecules.

Phosphoramide (P-N) Bond Formation in ADP Conjugates

A phosphoramide (or phosphoramidate) bond is a covalent linkage between a phosphorus and a nitrogen atom (P-N). nih.gov This type of bond is used to create ADP conjugates where a molecule is attached to one of the phosphate (B84403) groups via a nitrogen atom. The synthesis of phosphoramidates can be approached through several routes, including salt elimination, oxidative cross-coupling, and reactions involving azides. nih.gov

One notable method for creating P-N bonds in the context of nucleotide derivatives is the Staudinger ligation. This reaction occurs between an azide and a phosphine, and has been adapted for modifying oligonucleotides at the internucleotidic phosphate position. mdpi.com A direct and stereoselective N-ADP-ribosylation has been achieved using unprotected β-ADP-ribosyl azide and triphenylphosphine esters via a traceless Staudinger ligation. researchgate.net This approach facilitates the synthesis of various N-ADP-ribosyl conjugates, including those with amino acids and fluorescent dyes. researchgate.net

Phosphoester (P-O) Bond Formation in ADP Conjugates

A phosphoester bond is formed when a hydroxyl group from an alcohol reacts with a hydroxyl group on phosphoric acid. libretexts.org This bond is fundamental to the structure of ADP itself, linking the ribose sugar to the first phosphate group and forming the phosphodiester backbone of nucleic acids. study.comwikipedia.orgbiosyn.com The formation of additional phosphoester bonds is a key step in creating many ADP derivatives.

The chemical formation of the pyrophosphate bond in ADP-ribosylated molecules typically relies on the coupling of a phosphomonoester (a single phosphate group) to an activated phosphorus species. researchgate.net This can be achieved through various coupling protocols, including phosphate-phosphoramidite and phosphate-H-phosphonate methods. researchgate.net A convergent synthesis strategy for ADP-ribosylated peptides has been developed that involves the regio- and chemoselective condensation of two phosphomonoesters to install the pyrophosphate bond late in the synthesis, eliminating the need for many protecting groups. nih.gov

Protecting-Group-Free Reaction Approaches in N-ADP Synthesis

A significant challenge in these syntheses is the presence of water in highly polar, phosphate-containing starting materials, which can interfere with the reaction. bioengineer.orgnih.gov A recently developed method overcomes this by using a hydrolysis-stable reagent, 2-[N-(2-methylimidazoyl)]-1,3-dimethylimidazolinium chloride (2-MeImIm-Cl), for the in situ activation of phosphates. nih.govresearchgate.net This reagent creates an electrophilic phosphorus intermediate that can be attacked by a coupling partner, forming the desired pyrophosphate bond even in a wet reaction medium. nih.govresearchgate.net This P(V)-P(V) coupling reaction has a broad substrate scope, allowing for the protecting-group-free synthesis of ADP-ribose, nicotinamide (B372718) adenine (B156593) diphosphate (NAD+) analogs, and other ADP-containing biomolecules. nih.govresearchgate.net

Preparation of Labeled N-ADP for Mechanistic Studies (e.g., fluorescent or radiolabeled analogs)

To study the biological roles of ADP and its derivatives, researchers often use labeled analogs that can be tracked and quantified. These labels can be fluorescent molecules (fluorophores) or radioactive isotopes.

Fluorescent Analogs

Fluorescent analogs are synthesized by attaching a fluorophore to the ADP molecule. These compounds are invaluable for real-time monitoring of enzymatic reactions and binding events. jenabioscience.com Several strategies exist for creating fluorescent ADP analogs:

Enzymatic Synthesis : Enzymes like ADP-ribosyl cyclase can be used to synthesize fluorescent analogs of cyclic ADP-ribose from substrates where the adenine base is replaced by a fluorescent purine analog, such as one containing guanine or hypoxanthine. acs.orgnih.gov

Chemical Synthesis : Intrinsically fluorescent nucleotides, such as those containing the Mant-fluorophore (2'-(or-3')-O-(N-Methylanthraniloyl)), can be synthesized. These analogs are often used as probes for motor proteins and G-proteins. jenabioscience.com Other approaches involve creating tricyclic purine analogs or "extended" nucleosides that exhibit strong fluorescence in the visible range. mdpi.com

Radiolabeled Analogs

Radiolabeling involves incorporating a radioactive isotope, such as Phosphorus-32 (³²P) or Fluorine-18 (¹⁸F), into the ADP derivative. nih.govnih.gov These analogs allow for highly sensitive detection in various assays.

³²P-Labeling : ADP derivatives can be radiolabeled with ³²P, which is often incorporated into the phosphate groups. Radiolabeled 2-methylthio-ADP, for example, has been used to study P2Y receptors on platelets. nih.gov

¹⁸F-Labeling for PET Imaging : For in vivo imaging techniques like Positron Emission Tomography (PET), analogs are often labeled with ¹⁸F. This typically involves synthesizing a precursor molecule that can undergo nucleophilic substitution with the [¹⁸F]fluoride ion in the final step. nih.gov Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is also increasingly used to attach ¹⁸F-labeled prosthetic groups to biomolecules. acs.org

The table below summarizes common labeling techniques for ADP derivatives.

Label TypeMethodExample Isotope/TagApplication
Fluorescent Enzymatic synthesis with fluorescent purines. acs.orgCyclic GDPR, Cyclic IDPRFluorimetric assays for enzyme activity. acs.org
Chemical attachment of a fluorophore. jenabioscience.comMant-ADP, TNP-ADPProbes for protein binding and kinetics. jenabioscience.com
Radiolabeled Incorporation of a radioactive isotope. nih.gov³²PStudying receptor-ligand interactions. nih.gov
Attachment of a PET isotope via chemical synthesis. nih.gov¹⁸FIn vivo imaging of molecular targets. nih.gov

Molecular Interactions and Binding Dynamics of 3 O Naphthoyl Adp with Biomolecules

Enzyme-Ligand Interactions

Enzyme-ligand interactions are fundamental to biological function, governing metabolic pathways, signal transduction, and cellular regulation. ADP analogs, such as 3-NP-ADP, are designed to probe these interactions, potentially acting as inhibitors, activators, or allosteric modulators.

Adenine (B156593) Nucleotide Translocase (ANT/AAC) Binding Kinetics and Specificity

Adenine Nucleotide Translocase (ANT), also known as ADP/ATP Translocase (AAC), is a crucial protein embedded in the inner mitochondrial membrane. Its primary role is to exchange free ATP from the mitochondrial matrix for free ADP from the cytoplasm, thereby maintaining cellular energy homeostasis. ANT is the most abundant protein in the inner mitochondrial membrane and belongs to the mitochondrial carrier family. Human cells express several ADP/ATP translocases, including SLC25A4, SLC25A5, and SLC25A6. wikipedia.orgorigene.compromega.de

Interactions with ATPases and ATP Synthases

ATPases are a broad class of enzymes that catalyze the hydrolysis of ATP into ADP and inorganic phosphate (B84403), releasing energy that drives various cellular processes, such as ion transport (e.g., Na+/K+-ATPase) and protein translocation (e.g., ATPase GET3). uniprot.orguniprot.org Conversely, ATP synthases are responsible for the synthesis of ATP from ADP and inorganic phosphate, primarily through oxidative phosphorylation in mitochondria. promega.demitoproteome.orgrcsb.orguniprot.org

Despite the fundamental roles of ATPases and ATP synthases in cellular energy management, specific research findings detailing the interactions of 3-NP-ADP with these enzyme classes are not extensively documented in the accessible scientific literature. ADP analogs can potentially modulate the activity of these enzymes by competing with natural ADP for binding sites or by inducing conformational changes.

Effects on Kinase Activity and Regulation (e.g., allosteric modulation by ADP analogs)

Kinases are enzymes that catalyze the transfer of a phosphate group, typically from ATP, to a substrate protein, a process known as phosphorylation. This modification is a critical regulatory mechanism in nearly all cellular pathways, including cell growth, differentiation, metabolism, and immune response. uniprot.orguniprot.org ADP analogs can act as competitive inhibitors by binding to the ATP-binding site of kinases, or they can exert allosteric modulation by binding to a site distinct from the active site, thereby altering enzyme activity.

While the general principles of kinase inhibition and allosteric modulation by ADP analogs are well-established, specific studies investigating the effects of 3-NP-ADP on the activity and regulation of particular kinases are not found in the current search results.

Poly(ADP-ribose) Polymerase (PARP) Family Interactions and Mechanistic Insights

Poly(ADP-ribose) polymerases (PARPs) constitute a family of enzymes that play crucial roles in various cellular processes, most notably DNA repair, genome stability, and cell death. promega.deuniprot.org PARPs utilize nicotinamide (B372718) adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains or to mono(ADP-ribosylate) target proteins. uniprot.orguniprot.org This post-translational modification is a rapid response to DNA damage, facilitating the recruitment of repair factors and chromatin remodeling. uniprot.org

Detailed mechanistic insights into the direct interactions of 3-NP-ADP with the PARP family are not specifically identified in the conducted searches. However, given that PARPs utilize NAD+ and produce ADP-ribose as part of their catalytic cycle, ADP analogs could potentially interfere with their activity by binding to the ADP-ribose binding pocket or influencing NAD+ binding.

Despite the general understanding of the structural differences and catalytic activities among PARP1, PARP2, and PARP4, specific comparative data on the binding of "N-ADP" (interpreted as 3-NP-ADP in this context) to their respective active sites are not found in the available literature. Such studies would typically involve detailed biochemical and structural analyses to elucidate the precise molecular interactions.

ADP-Ribosyl-Acceptor Hydrolase (ARH3) Binding and Conformational Changes

ADP-Ribosyl-Acceptor Hydrolase 3 (ARH3, UniProt ID: Q9NX46) is an enzyme crucial for reversing ADP-ribosylation, a post-translational modification involved in various cellular signaling pathways. genecards.orguniprot.org ARH3 preferentially hydrolyzes the α-O-linkage attached to the anomeric C1'' position of ADP-ribose, acting on substrates such as proteins mono(ADP-ribosylated) on serine and threonine residues, free poly(ADP-ribose), and O-acetyl-ADP-D-ribose. uniprot.org ARH3 plays a significant role in maintaining genomic integrity by degrading poly(ADP-ribose) and reversing serine mono(ADP-ribosylation) following DNA damage. uniprot.orgrcsb.orgrcsb.org Structural studies of human ARH3 bound to ADP-ribose and magnesium have revealed conformational changes that facilitate specific substrate recognition. rcsb.orgrcsb.orgebi.ac.uk

However, specific information regarding the binding of 3-NP-ADP to ARH3 and any associated conformational changes is not available in the examined search results. Research on ADP-ribose analogs like 3-NP-ADP could potentially provide insights into the substrate recognition and catalytic mechanisms of ARH3.

Interactions with ADP-Glucose Pyrophosphorylase

Research findings directly linking 3'-O-Naphthoyl-ADP to interactions with ADP-Glucose Pyrophosphorylase (ADP-Glc PPase) were not identified in the provided context. ADP-Glucose Pyrophosphorylase (EC 2.7.7.27) is a crucial enzyme in plants and bacteria, catalyzing the rate-limiting step in the biosynthesis of starch and glycogen, respectively sigmaaldrich.comwikipedia.orgnih.govguidetopharmacology.org. This enzyme converts ATP and glucose-1-phosphate into ADP-glucose and pyrophosphate sigmaaldrich.comwikipedia.orgguidetopharmacology.org. It is known to be allosterically regulated by key metabolic intermediates, such as 3-phosphoglycerate (B1209933) (activator) and inorganic orthophosphate (inhibitor) sigmaaldrich.comwikipedia.orgguidetopharmacology.org.

Influence on Viral Helicase Activity (e.g., SARS-CoV helicase nsp13)

No direct research findings specifically detailing the influence of 3'-O-Naphthoyl-ADP on viral helicase activity, such as that of SARS-CoV helicase nsp13, were found in the provided context. The SARS-CoV-2 helicase nsp13 is an essential non-structural protein for viral replication, exhibiting 5′–3′ polarity-dependent DNA or RNA unwinding activity that relies on nucleoside triphosphates (NTPs) ctdbase.orgwikipedia.org. It is considered a promising target for antiviral therapies due to its crucial role in the viral life cycle and high conservation across coronaviruses ctdbase.orgwikipedia.org. Studies have explored various inhibitors targeting nsp13's ATPase and unwinding activities.

Protein Conformational Changes Induced by N-ADP Binding

3'-O-Naphthoyl-ADP (N-ADP) has been instrumental in probing distinct conformational states of the membrane-bound ADP/ATP carrier (AAC) protein. When N-ADP binds to these particles, a decrease in its fluorescent intensity is observed. The subsequent release of bound N-ADP, induced by the addition of specific inhibitors like carboxyatractyloside (B560681) (CATR) to mitochondria or bongkrekic acid (BA) to inside-out sonic particles, is reflected by an increase in fluorescence. This change in fluorescence indicates that N-ADP binding induces conformational changes within the carrier protein.

Structural Basis of Allosteric Regulation

The interaction of N-ADP with the ADP/ATP carrier provides insights into the structural basis of allosteric regulation within this transporter system. N-ADP acts as a potent inhibitor of ADP/ATP transport, with a Kᵢ value of approximately 5 µM. The inhibition observed is of a mixed type. Notably, N-ADP itself is not transported in a measurable way by the carrier.

Binding studies with ¹⁴C-labeled N-ADP revealed specific binding to mitochondria and sonic particles, with Kᴅ values of 3 µM and 6 µM, respectively. These binding capacities (1.4-1.6 nmol/mg of protein) were found to be at least twice as high as those for specific ADP or ATP binding, suggesting that N-ADP can interact with potential nucleotide binding sites not fully occupied by native ADP or ATP.

The displacement of specifically bound N-ADP by excess ADP varied depending on the pH and the type of particle. At pH 7.4, nearly all specifically bound N-ADP in mitochondria could be displaced by excess ADP, whereas only 30% was removed from sonic particles under the same conditions. At pH 6.5, less than half of the bound N-ADP was removed by excess ADP in mitochondria, and only 10-20% in sonic particles. These findings suggest that each ADP/ATP carrier unit possesses at least two types of nucleotide sites capable of interacting with N-ADP. The hydrophobic nature of the naphthoyl moiety of N-ADP is believed to contribute to the observed differences in binding in mitochondria and sonic particles, indicating variations in the hydrophobic character of their respective binding sites. The inactivation data further imply that BA, CATR, and adenine nucleotides are recognized by distinct sets of amino acids on the carrier.

Ligand-Induced Molecular Mimicry and its Functional Implications

No direct research findings specifically linking 3'-O-Naphthoyl-ADP to the phenomenon of ligand-induced molecular mimicry were identified in the provided context. Molecular mimicry generally refers to the structural similarity between pathogen antigens and host self-antigens, which can lead to cross-activation of immune responses and contribute to autoimmune diseases.

Nucleotide Carrier and Transporter Systems Interactions

3'-O-Naphthoyl-ADP (N-ADP) is a well-established fluorescent analogue of ADP that interacts significantly with nucleotide carrier and transporter systems, most notably the mitochondrial ADP/ATP carrier (AAC). The AAC is a canonical member of the SLC25 mitochondrial carrier family, primarily responsible for importing cytosolic ADP into the mitochondrial matrix in exchange for mitochondrial ATP, a crucial step in eukaryotic oxidative phosphorylation.

N-ADP has been characterized as a potent inhibitor of ADP/ATP transport in both mitochondria and inside-out sonic particles, demonstrating a Kᵢ value of approximately 5 µM. This inhibition is of a mixed type, indicating that N-ADP can bind to both the free enzyme and the enzyme-substrate complex. Unlike its natural counterpart, ADP, N-ADP is not transported by the carrier to a measurable extent.

The binding of N-ADP to the ADP/ATP carrier is specific, with observed Kᴅ values of 3 µM in mitochondria and 6 µM in sonic particles. The specific binding capacity for N-ADP (1.4-1.6 nmol/mg of protein) was found to be notably higher than for ADP or ATP, suggesting that N-ADP can access and bind to nucleotide sites on the carrier that may not be fully occupied by endogenous adenine nucleotides. The hydrophobic naphthoyl moiety of N-ADP plays a role in its interaction with the carrier, with differences in binding characteristics observed between mitochondria and sonic particles attributed to variations in the hydrophobicity of the binding sites.

The interaction of N-ADP with the ADP/ATP carrier has been utilized to investigate the carrier's sensitivity to chemical modifiers and to distinguish between different conformational states of the protein. The fluorescent properties of N-ADP allow for real-time monitoring of its binding and release, providing a dynamic view of the carrier's conformational changes in response to ligands and inhibitors.

Mechanistic Studies of 3 O Naphthoyl Adp in Biological Processes

Mechanisms of Enzyme Inhibition and Activation

Allosteric Modulation

Allosteric modulation involves the regulation of enzyme activity through the binding of molecules at sites distinct from the active site, leading to conformational changes that alter substrate affinity or catalytic efficiency. While general ADP and ATP are known allosteric regulators of numerous metabolic enzymes, such as phosphofructokinase-1 (PFK-1) and pyruvate (B1213749) carboxylase, 3'-O-Naphthoyl-ADP and its related fluorescent derivatives have provided specific insights into allosteric effects on nucleotide transporters. mdpi.comacs.org

Studies involving 3'-[1,5-(dimethylamino)naphthoyl] (DAN) derivatives of adenine (B156593) nucleotides, including DAN-ADP, have demonstrated their capacity to act as inhibitors of nucleotide transport, particularly with the ADP/ATP carrier in mitochondria. amdb.onlinechemdiv.com This inhibitory action is characterized by inhibition constants (K_i) ranging from 1 to 10 µM. amdb.online The binding of these naphthoyl derivatives can lead to a significant increase in affinity for the ADP/ATP carrier, with DAN substitution causing a 50-fold increase in affinity for ADP compared to the native nucleotide. chemdiv.com This suggests that the naphthoyl group interacts with a hydrophobic niche on the carrier, potentially inducing allosteric changes that influence the carrier's functional state and its ability to transport nucleotides. chemdiv.com The observed fluorescence changes upon binding further support the notion of conformational adjustments within the protein upon interaction with these modified ADP analogues. amdb.online

Investigation of Conformational Dynamics and Substrate Specificity

3'-O-Naphthoyl-ADP and similar fluorescent ADP analogues have been extensively utilized to investigate the conformational dynamics and substrate specificity of key proteins, notably the ADP/ATP carrier protein in mitochondrial membranes. amdb.onlinegoogleapis.comctdbase.org The inherent fluorescent properties of the naphthoyl moiety allow researchers to monitor real-time changes in the protein's environment upon ligand binding.

Upon interaction with the ADP/ATP carrier, fluorescent 3'-O-acyl-substituted adenine nucleotides, including those with dimethylamino)naphthoyl groups, exhibit changes in fluorescence intensity and emission maximum. amdb.online Specifically, dimethylamino)naphthoyl derivatives show a significant shortwave shift (up to 85 nm) and a substantial increase in fluorescence (up to 90-fold for the 1,5 derivative) when transitioning from a quenched aqueous state to a bound state. amdb.online These fluorescence changes are indicative of conformational rearrangements within the carrier protein. The binding of these fluorescent analogues is suggested to occur at the "m"-state of the carrier site, located at the inner face of the mitochondrial membrane. amdb.online

Furthermore, modified ADP analogues like 2-azido-3'-O-naphthoyl-[β-32P]ADP have been employed in photolabeling experiments to identify specific binding segments and regions within the mitochondrial ADP/ATP carrier. guidetopharmacology.org Such studies are crucial for mapping the precise interaction sites and understanding how the carrier recognizes and binds its substrates. guidetopharmacology.org The human mitochondrial ADP/ATP carrier (AAC1) exhibits a narrow substrate specificity, primarily transporting ADP and ATP. nih.gov Other nucleotides like AMP, GTP, GDP, and GMP show significantly lower competition or inhibition of transport, highlighting the carrier's selectivity. nih.gov The use of naphthoyl-ADP analogues helps to probe these specific binding interactions and the conformational transitions associated with the carrier's transport cycle. amdb.onlinegoogleapis.comctdbase.org

Analysis of Reaction Kinetic Data and Model Fitting

The application of 3'-O-Naphthoyl-ADP and its derivatives in kinetic studies provides quantitative data essential for understanding the rates and mechanisms of biological reactions. These fluorescent analogues serve as valuable tools for measuring binding affinities and inhibition constants, which can then be incorporated into kinetic models.

For instance, fluorescent 3'-O-acyl-substituted adenine nucleotides, including naphthoyl derivatives, act as potent inhibitors of nucleotide transport by the ADP/ATP carrier, with inhibition constants (K_i) typically in the range of 1 to 10 µM. amdb.online Fluorescence titrations performed with these compounds yield apparent K_1/2 values between 2 and 7 µM, reflecting their binding affinity to the carrier. amdb.online For 3'-[1,5-(dimethylamino)naphthoyl] (DAN) derivatives, dissociation constants (K_D) have been determined, showing affinities of 1.6 µM for DAN-ADP when binding to the solubilized ADP/ATP carrier. chemdiv.com

Advanced Research Methodologies for Studying 3 O Naphthoyl Adp

Spectroscopic Techniques

Spectroscopic methods leverage the interaction of electromagnetic radiation with matter to provide insights into molecular structure, dynamics, and interactions. For 3'-O-Naphthoyl-ADP, fluorescence spectroscopy is particularly prominent due to the intrinsic fluorescent properties of the naphthoyl moiety.

Fluorescence Spectroscopy (e.g., intrinsic fluorescence, FRET-based assays)

Fluorescence spectroscopy is a cornerstone for studying 3'-O-Naphthoyl-ADP due to the high quantum yield and polarity-dependent emission spectrum of its naphthoyl group sci-hub.se. The intrinsic fluorescence of 3'-O-(1-naphthoyl)adenosine diphosphate (B83284) (N-ADP) exhibits a quantum yield of 0.58 in water, making it a highly sensitive probe sci-hub.se.

Upon binding to target proteins, such as mitochondrial F1-ATPase, a marked decrease in fluorescence intensity is observed. This phenomenon is attributed to changes in the local polarity of the binding site and 'ground-state' quenching sci-hub.se. This signal change is effectively utilized for equilibrium binding studies. For instance, N-ADP has been instrumental in identifying at least three equivalent nucleotide-binding sites on F1-ATPase. Dissociation constants (Kd) have been determined, revealing the binding affinity under different conditions, as summarized in Table 1. sci-hub.se

Table 1: Dissociation Constants (Kd) of 3'-O-(1-Naphthoyl)ADP with Mitochondrial F1-ATPase sci-hub.se

Ligand ComplexDissociation Constant (Kd)
N-ADP/Mg2+120 nM
N-ADP/EDTA560 nM

The fluorescence characteristics of bound N-ADP also provide insights into the microenvironment of the binding sites. Studies have indicated that the environment around the bound ligand is rather unipolar, with restricted rotational mobility of the fluorophore and hindered accessibility to quenchers like iodide anions, suggesting that the binding sites are deeply embedded within the protein structure sci-hub.se. Furthermore, the conformation of these binding domains is significantly influenced by the presence or absence of Mg2+, as evidenced by changes in the relative efficiencies of singlet-singlet energy transfer from tyrosine residues within the protein to the bound naphthoyl moieties sci-hub.se.

Kinetic investigations using fluorescence spectroscopy have revealed that the binding process of N-ADP to F1-ATPase is biphasic in the presence of Mg2+. This involves an initial rapid binding step (kon > 1 x 106 M-1 s-1) followed by a slower local conformational rearrangement of the enzyme sci-hub.se.

Fluorescent 3'-O-acyl-substituted adenine (B156593) nucleotides, including (dimethylamino)naphthoyl derivatives, have also been employed to study their binding to the ADP/ATP carrier in mitochondria. These derivatives exhibit significant changes in fluorescence intensity and emission maximum upon binding, with some showing a shortwave shift of up to 85 nm and an increase in fluorescence intensity by up to 90-fold, highlighting their utility as environmental probes for conformational transitions.

While 3'-O-Naphthoyl-ADP itself is intrinsically fluorescent, its properties can also be leveraged in Förster Resonance Energy Transfer (FRET)-based assays. FRET is a technique that measures the proximity of two fluorophores, a donor and an acceptor, through non-radiative energy transfer. Time-Resolved FRET (TR-FRET) assays, for instance, are competitive immunoassays designed for the direct detection of nucleotides. In these assays, the production of nucleotide diphosphate (like ADP) by an enzyme displaces a fluorescent tracer from a specific antibody, leading to a measurable decrease in the TR-FRET signal. Although specific examples using 3'-O-Naphthoyl-ADP in FRET assays were not detailed, its fluorescent nature makes it a suitable candidate for such applications, either as a labeled ligand or a competitive agent in binding studies, enabling the study of molecular interactions and conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the atomic-level structure and dynamics of molecules in solution. For a complex chemical compound like 3'-O-Naphthoyl-ADP, NMR provides critical information for confirming its synthesized structure, assessing its purity, and elucidating its conformational preferences in various environments. While specific detailed NMR findings for 3'-O-Naphthoyl-ADP were not extensively highlighted in the search results, NMR is a standard and indispensable tool for the comprehensive structural characterization of modified nucleotides and their interactions with biomolecules. It can reveal details about the chemical shifts of individual atoms, coupling constants, and nuclear Overhauser effects (NOEs), which collectively allow for the determination of bond connectivity, stereochemistry, and three-dimensional arrangement.

Mass Spectrometry in Adduct Characterization

Mass spectrometry (MS) is crucial for the precise determination of the molecular weight of 3'-O-Naphthoyl-ADP and for characterizing any adducts it may form, either intentionally or unintentionally, during synthesis or in biological experiments. Adduct formation is a common phenomenon in electrospray ionization mass spectrometry (ESI-MS), where ions can associate with other molecules present in the sample, such as common salts (e.g., sodium, potassium adducts) or mobile phase additives.

MS techniques can confirm the integrity of the 3'-O-Naphthoyl-ADP molecule and identify potential degradation products or impurities. Furthermore, in studies involving the interaction of 3'-O-Naphthoyl-ADP with proteins, mass spectrometry can be employed to characterize covalent adducts formed between the analog and the protein. For example, mass spectrometry has been used to identify binding segments of the ADP/ATP carrier when interacting with O-naphthoyl-ADP, providing insights into the specific regions of the protein involved in the interaction. This capability allows researchers to pinpoint the exact sites of modification or interaction, which is vital for understanding the molecular mechanisms of action.

Calorimetric Methods (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat changes associated with molecular interactions in solution. It is a highly versatile method for studying the binding of ligands like 3'-O-Naphthoyl-ADP to macromolecules, providing a complete thermodynamic profile of the interaction.

In an ITC experiment, a solution of the ligand (e.g., 3'-O-Naphthoyl-ADP) is incrementally injected into a sample cell containing the macromolecule (e.g., a protein). The heat released or absorbed during each binding event is precisely measured. By analyzing the heat changes over a series of injections until saturation is reached, ITC can determine several key thermodynamic parameters in a single experiment:

Binding Constant (Ka or Kd) : Quantifies the strength of the interaction.

Enthalpy of Binding (ΔH°) : Represents the heat absorbed or released upon binding, indicating the types of bonds formed or broken (e.g., hydrogen bonds, hydrophobic interactions).

Stoichiometry (n) : Reveals the molar ratio of ligand to macromolecule at saturation, indicating the number of binding sites.

A significant advantage of ITC is that it does not require the presence of chromophores or fluorophores on either binding partner, nor does it rely on enzymatic activity. This makes it an ideal complementary technique to fluorescence-based assays, especially for validating binding affinities or for systems where fluorescence is not applicable. While specific ITC data for 3'-O-Naphthoyl-ADP binding to a particular target were not directly found, ITC is widely used to characterize the binding of ATP and ADP analogs to various proteins, including aptamers. Therefore, it is a highly suitable method for a comprehensive thermodynamic characterization of 3'-O-Naphthoyl-ADP interactions with its biological targets.

Chromatographic Techniques (e.g., HPLC for ADP/ATP Analysis)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification, quantification, and analysis of 3'-O-Naphthoyl-ADP. HPLC allows for the separation of 3'-O-Naphthoyl-ADP from its precursors, impurities, and other nucleotides like ADP and ATP, based on differences in their physicochemical properties (e.g., polarity, charge).

In research involving nucleotide analogs, HPLC is routinely used for:

Purity Assessment : Ensuring the synthesized 3'-O-Naphthoyl-ADP is free from contaminants that could interfere with biochemical assays.

Quantification : Accurately determining the concentration of the analog in solutions.

Metabolic Studies : Analyzing the conversion of 3'-O-Naphthoyl-ADP into other forms (e.g., hydrolysis to 3'-O-Naphthoyl-AMP) or its incorporation into cellular pathways.

Separation of ADP/ATP : HPLC methods are well-established for separating and quantifying ADP and ATP, which is crucial when studying the effects of 3'-O-Naphthoyl-ADP on enzyme kinetics or cellular energy states. Given that 3'-O-Naphthoyl-ADP is an ADP analog, its analysis and separation from endogenous ADP and ATP would typically be performed using optimized HPLC protocols, often coupled with UV or fluorescence detection due to its chromophoric and fluorophoric properties.

X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are advanced structural biology techniques that provide atomic-resolution insights into the three-dimensional structures of macromolecules and their complexes with ligands like 3'-O-Naphthoyl-ADP. These methods are crucial for understanding the precise molecular interactions, conformational changes, and binding mechanisms.

X-ray Crystallography : This technique involves crystallizing the protein in complex with 3'-O-Naphthoyl-ADP and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to reconstruct an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. X-ray crystallography can reveal:

The exact binding site of 3'-O-Naphthoyl-ADP on a target protein.

Specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, between the naphthoyl moiety, the adenosine (B11128) base, the diphosphate group, and amino acid residues of the protein.

Conformational changes induced in the protein upon 3'-O-Naphthoyl-ADP binding.

Examples include the determination of ADP-complex structures of enzymes like 3-phosphoglycerate (B1209933) kinase, providing atomic details of nucleotide binding.

Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM has emerged as a powerful tool for determining the structures of large, dynamic macromolecular complexes that are difficult to crystallize. Samples are rapidly frozen, and electron micrographs are collected from thousands of individual particles. These images are then computationally processed to reconstruct a high-resolution 3D map of the complex. For 3'-O-Naphthoyl-ADP studies, Cryo-EM can:

Elucidate the structure of large protein assemblies or membrane proteins in complex with 3'-O-Naphthoyl-ADP, which might be challenging for X-ray crystallography.

Capture different conformational states of a protein in the presence of 3'-O-Naphthoyl-ADP, providing a "movie" of molecular dynamics.

Recent studies have utilized cryo-EM to reconstruct structures of actin filaments with bound ADP and ADP-Pi, and to visualize different states of the sodium-potassium pump and MutS protein in complex with ATP and ADP, demonstrating its capability to resolve nucleotide-bound states and associated conformational changes.

Both X-ray crystallography and Cryo-EM are complementary techniques that provide invaluable structural context for the biochemical and biophysical data obtained from spectroscopic and calorimetric methods, offering a comprehensive understanding of how 3'-O-Naphthoyl-ADP functions at a molecular level.

Computational Approaches and Molecular Modeling

Computational methodologies, including molecular docking, dynamics simulations, and quantum mechanical calculations, are indispensable for understanding the interactions of compounds like 3-NP-ADP at an atomic level. These approaches provide insights into binding affinities, conformational changes, and electronic properties, complementing experimental findings.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics (MD) simulations are widely used to predict the binding modes and stability of ligands, such as 3-NP-ADP, with target proteins. These techniques help in understanding the molecular recognition processes and the dynamic behavior of ligand-protein complexes.

For instance, long-time molecular dynamics simulations have been employed to study the interaction of 3'-O-(1-naphthoyl)adenosine 5'-diphosphate with target proteins, identifying specific binding sites and conformational changes induced upon ligand binding. sciencellonline.com Molecular docking aims to predict the optimal orientation and binding affinity of a ligand within a protein's active site, while MD simulations extend this by observing the system's behavior over time, accounting for flexibility of both the ligand and the protein. umpr.ac.idjscimedcentral.comjapsonline.comfrontiersin.org This allows researchers to analyze the stability of the ligand-protein complex, identify key interacting residues, and understand the dynamic nature of the binding event. japsonline.comfrontiersin.org

In the context of ADP-binding proteins, molecular dynamics simulations have been used to shed light on the structural-dynamical properties of carriers like the mitochondrial ADP/ATP carrier (AAC). nih.gov These simulations can reveal asymmetrical electrostatic networks and the involvement of conserved residues in stabilizing protein structures and potentially influencing substrate translocation. nih.gov

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations provide a highly accurate description of electronic structure and properties, offering insights into chemical reactivity, spectroscopic features, and interaction energies at a fundamental level. While direct QM calculations specifically on 3'-O-Naphthoyl-ADP are not extensively detailed in the provided search results, the principles apply to complex biological molecules and their interactions.

QM methods, such as Density Functional Theory (DFT), are used to elucidate the quantum mechanical features of molecules, including frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MESP). science.gov These calculations are crucial for understanding electron transfer processes and reactivity. acs.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are often employed for large biological systems, where a small, critical region (e.g., the active site with the ligand) is treated with high-level QM methods, while the surrounding environment is modeled with less computationally intensive molecular mechanics. acs.org This allows for accurate descriptions of bond breaking/forming events and electronic rearrangements within complex biological contexts, such as ATP hydrolysis. acs.org

In Vitro and In Vivo (Animal) Experimental Models for Mechanistic Elucidation

Experimental models, both in vitro and in vivo, are crucial for validating computational predictions and understanding the biological effects and mechanisms of action of compounds like 3-NP-ADP in a more physiological context.

Proteoliposome Systems for Transport Studies

Proteoliposome systems are reconstituted membrane vesicles containing purified membrane proteins, offering a simplified yet physiologically relevant environment to study the transport functions of specific carriers in isolation. These systems are particularly valuable for investigating the kinetic parameters and molecular mechanisms of membrane transporters, free from the complexities of whole cells. nih.govmdpi.com

Proteoliposomes have been successfully used to characterize the transport of various nucleotides and sugars. For example, studies on ADP-glucose transport across amyloplast envelope proteins have utilized proteoliposome-based assay systems to analyze substrate kinetics and specificities. nih.gov These experiments have shown that ADP-glucose transport can be dependent on counter-exchange with other adenylates, with varying rates depending on the counter-exchange substrate (e.g., AMP, ADP, ATP). nih.gov The reconstitution process involves incorporating detergent-solubilized membrane proteins into lipid bilayers, allowing for functional measurements of transport activities. nih.govmdpi.comnih.gov This controlled environment enables researchers to define specific interactions and transport mechanisms at a molecular level. mdpi.com

Cell-based Assays for Metabolic Activity

Metabolic assays often quantify markers of healthy cell function, such as ATP content, enzyme activity, or the reduction of tetrazolium salts (e.g., MTT assay) by cellular oxidoreductases. sciencellonline.comnih.govaxionbiosystems.com Changes in metabolic rate are critical indicators of cell health and can reflect various outcomes, from disease progression to responses to therapeutic agents. mdpi.comsynthelis.com For instance, the metabolic impact of genetic or chemical inhibition of ADP/ATP carriers in renal proximal tubule epithelial cells has been evaluated using colorimetric tetrazolium salt-based assays. acs.org These assays can reveal significant reductions in cellular metabolic activity, correlating with the inhibitory capacity of compounds on carrier function. acs.org Cell-based assays are also used to measure specific metabolites like glucose, glutamine, and lactate, providing a direct readout of metabolic pathways. a-star.edu.sg

Animal Models for Pathway Interrogation (excluding human clinical aspects)

While specific studies on 3-NP-ADP in animal models are not detailed in the provided search results, animal models are broadly utilized to investigate the in vivo significance of molecular signals and the regulation of various pathways. nih.gov For example, rodent models are used to understand metabolic reprogramming, such as changes in liver metabolism following surgical interventions, revealing tissue-specific pathway modules related to weight regulation and energy homeostasis. ctdbase.org Animal models also allow for the assessment of compound biodistribution and metabolic stability in vivo, which is crucial for understanding how a compound behaves within a living system. wikipedia.org The interrogation of pathways in animal models can involve sophisticated techniques like fluorescence lifetime imaging (FLIM) to study tumor metabolism at a cellular level, providing insights into the metabolic state of tissues. nih.gov

Future Directions and Applications of 3 O Naphthoyl Adp in Chemical Biology

Development of Novel N-ADP Derivatives with Enhanced Specificity or Fluorescent Properties

The inherent fluorescent characteristics of N-ADP, characterized by a high quantum yield (0.58 in water) and emission spectrum sensitivity to polarity, make it an effective environmental probe sigmaaldrich.com. Building upon this foundation, the development of novel N-ADP derivatives represents a crucial future direction. A notable example is 3'-O-(5-dimethylaminonaphthoyl)-ADP (DAN-ADP or F-ADP), which exhibits significantly enhanced fluorescent properties, including a marked increase in fluorescence intensity (up to 90-fold) and a shortwave shift in its emission spectrum upon binding to targets nih.gov. This enhanced sensitivity allows for more precise detection and analysis of molecular interactions.

Future efforts will likely focus on further structural modifications of the naphthoyl moiety or the ribose sugar to achieve even greater specificity for particular enzymes, transporters, or cellular compartments. This could involve incorporating different fluorophores to tune emission wavelengths for multicolor imaging or to shift into the near-infrared region for deeper tissue penetration. Additionally, the development of "caged" N-ADP analogs, where the naphthoyl group acts as a photoremovable protecting group, could enable spatiotemporal control over N-ADP release and activity, offering unprecedented precision in studying rapid biological events.

Elucidation of Further Untapped Biological Pathways Modulated by N-ADP

N-ADP is a known potent inhibitor of oxidative phosphorylation and photophosphorylation, exhibiting high affinity binding to nucleotide-binding sites on enzymes like mitochondrial F1-ATPase and the ADP/ATP carrier sigmaaldrich.comnih.govnih.gov. Its strong inhibitory action, with K_i values often below 1 µM, makes it a valuable tool for dissecting the mechanisms of these fundamental energy-transducing pathways nih.gov.

The future application of N-ADP and its derivatives extends to elucidating other, as yet untapped, biological pathways where ADP plays a crucial role. Since ADP is a central molecule in various cellular signaling cascades, including platelet activation and purinergic signaling, N-ADP analogs can serve as probes to identify novel receptors, enzymes, or regulatory proteins involved in these processes. By leveraging its specific binding and inhibitory properties, researchers can systematically investigate the impact of N-ADP on less-explored nucleotide-dependent pathways, potentially uncovering new therapeutic targets or fundamental biochemical mechanisms.

Advanced Imaging Techniques Utilizing N-ADP for Cellular Processes

The intrinsic fluorescence of N-ADP, which undergoes changes in intensity and emission spectrum upon binding to proteins, provides a direct readout of molecular interactions within a cellular environment sigmaaldrich.com. This property has been exploited to differentiate between distinct nucleotide-binding sites, such as those on F1-ATPase versus the adenine (B156593) nucleotide carrier nih.gov.

The enhanced fluorescent properties of derivatives like DAN-ADP make them particularly well-suited for advanced imaging techniques. Future applications will likely involve the development of N-ADP-based probes for live-cell imaging, allowing for the real-time visualization of nucleotide dynamics, enzyme-substrate interactions, and conformational changes of proteins in their native cellular context. This could include super-resolution microscopy to pinpoint the exact localization of nucleotide-binding events or fluorescence lifetime imaging (FLIM) to gain deeper insights into the microenvironment of the binding sites. Such advancements would significantly contribute to understanding the spatial and temporal regulation of cellular processes involving ADP.

Contribution to Understanding Fundamental Nucleotide Biochemistry and Enzyme Function

N-ADP's unique characteristic as a potent inhibitor and a non-hydrolyzable or very slowly phosphorylated analog of ADP is invaluable for studying the fundamental aspects of nucleotide biochemistry and enzyme function nih.gov. This property allows researchers to investigate nucleotide binding events without the confounding effects of subsequent enzymatic conversion, providing a clearer picture of the initial recognition and binding steps.

N-ADP has been instrumental in characterizing nucleotide-binding sites, revealing, for instance, the presence of three high-affinity binding sites on mitochondrial F1-ATPase sigmaaldrich.com. Furthermore, it has been used to probe distinct conformational states of membrane-bound carriers, such as the ADP/ATP carrier, by observing changes in its fluorescence upon binding. Future research will continue to leverage N-ADP and its derivatives to delineate the precise molecular mechanisms of various nucleotide-dependent enzymes, including kinases, phosphatases, and transporters. This will enhance our understanding of structure-activity relationships and the intricate interplay between nucleotide binding and enzyme catalysis nih.gov.

Integration with High-Throughput Screening for Mechanistic Discoveries

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical genomics, enabling the rapid assessment of large compound libraries for desired biological activities. The fluorescent properties of N-ADP make it an ideal probe for integration into HTS platforms aimed at identifying modulators of nucleotide-binding proteins.

In HTS, N-ADP can be used in fluorescence-based assays to detect compounds that compete with N-ADP for binding, alter its fluorescence properties upon binding to a target, or modulate the activity of N-ADP-interacting enzymes sigmaaldrich.comnih.gov. This allows for the identification of novel chemical scaffolds that interact with nucleotide-binding sites. Beyond simple hit identification, N-ADP's application in HTS can extend to mechanistic screening, providing crucial information on the mode of action of identified compounds, such as competitive or non-competitive inhibition, and characterizing binding kinetics. This integration will accelerate the discovery of new chemical tools and potential therapeutic agents by providing early mechanistic insights into compound-target engagement.

Compound Information

Q & A

(Basic) How should researchers design experiments to investigate 3-NP-ADP's biochemical mechanisms?

Answer:

  • Model Selection: Use in vitro assays (e.g., enzyme inhibition kinetics) and in vivo models (e.g., rodent neurotoxicity studies) to capture mechanistic insights. Ensure alignment between the chosen model and the research hypothesis .
  • Control Variables: Include positive/negative controls (e.g., known inhibitors or vehicle treatments) to validate assay specificity. Document environmental variables (e.g., pH, temperature) that may influence results .
  • Ethical Alignment: For animal studies, adhere to institutional guidelines (e.g., IACUC protocols) and the 3R principles (Replacement, Reduction, Refinement) .

(Basic) What statistical methods are recommended for initial analysis of 3-NP-ADP experimental data?

Answer:

  • Descriptive Statistics: Calculate means, standard deviations, and confidence intervals for dose-response curves or toxicity thresholds .
  • Hypothesis Testing: Apply ANOVA for multi-group comparisons or t-tests for pairwise analyses. Use non-parametric tests (e.g., Mann-Whitney U) if data violates normality assumptions .
  • Visualization: Generate scatterplots or boxplots to highlight trends and outliers, ensuring alignment with hypotheses stated in the research design .

(Advanced) How can conflicting data on 3-NP-ADP's efficacy across studies be systematically analyzed?

Answer:

  • Meta-Analysis: Aggregate data from published studies using PRISMA guidelines to assess heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., dosage variations, model systems) .
  • Methodological Audit: Compare protocols for discrepancies in sample preparation (e.g., purity of 3-NP-ADP batches) or measurement techniques (e.g., LC-MS vs. ELISA) .
  • Sensitivity Analysis: Test whether conclusions hold under alternative statistical models (e.g., Bayesian vs. frequentist approaches) .

(Advanced) What strategies address the computational complexity of modeling 3-NP-ADP interactions at scale?

Answer:

  • Approximation Algorithms: Use heuristic methods (e.g., Monte Carlo simulations) to estimate binding affinities or metabolic pathways when exact solutions are NP-hard .
  • Parallel Computing: Leverage GPU-accelerated frameworks (e.g., TensorFlow, PyTorch) for molecular dynamics simulations to reduce runtime .
  • Validation: Cross-check computational predictions with empirical data (e.g., crystallography or NMR results) to ensure biological relevance .

(Ethical/Methodological) What ethical considerations are critical when conducting animal studies involving 3-NP-ADP?

Answer:

  • Protocol Justification: Demonstrate that animal use is unavoidable and minimizes sample size while maximizing data quality (e.g., using power analysis) .
  • Transparency: Report all adverse events (e.g., unintended neurobehavioral effects) in publications, even if they contradict hypotheses .
  • Data Sharing: Archive raw datasets in repositories like Figshare or Zenodo to enable independent verification of ethical compliance .

(Advanced) How to integrate multi-omics data to explore 3-NP-ADP's systemic effects?

Answer:

  • Data Fusion: Apply network pharmacology tools (e.g., Cytoscape) to link transcriptomic, proteomic, and metabolomic datasets, identifying hub genes or pathways affected by 3-NP-ADP .
  • Dimensionality Reduction: Use PCA or t-SNE to visualize high-dimensional data clusters and detect outliers .
  • Functional Enrichment: Perform GO or KEGG pathway analysis to contextualize omics findings within broader biological systems .

(Methodological) How to ensure reproducibility in 3-NP-ADP synthesis protocols across labs?

Answer:

  • Standard Operating Procedures (SOPs): Document synthesis steps (e.g., reaction temperature, purification methods) with granular detail, including batch-to-batch variability metrics .
  • Collaborative Validation: Conduct inter-laboratory studies to test protocol robustness, using shared reference materials where possible .
  • Metadata Annotation: Attach digital identifiers (e.g., DOI) to protocols in platforms like protocols.io , enabling version tracking .

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